molecular formula C12H11NO2 B7892391 1-Azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione

1-Azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione

Cat. No.: B7892391
M. Wt: 201.22 g/mol
InChI Key: HUZRDLIPCFTNIF-UHFFFAOYSA-N
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Description

1-Azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione is a synthetically derived tricyclic compound that serves as a valuable intermediate in advanced organic synthesis and medicinal chemistry research. Its complex, rigid polycyclic framework makes it a scaffold of interest for constructing more elaborate molecular architectures, particularly in the exploration of novel pharmacologically active compounds . Researchers utilize this diazepino-indole-based structure in the development of new therapeutic agents, as related complex azatricyclic compounds have demonstrated high potency and efficacy in preclinical studies for a range of conditions . Its primary research value lies in its application as a key precursor or building block in drug discovery programs, enabling the investigation of structure-activity relationships and the optimization of drug-like properties in lead compounds. This product is intended for laboratory research and further manufacturing purposes only and is not for direct human use.

Properties

IUPAC Name

1-azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-10-4-5-11(15)13-7-6-8-2-1-3-9(10)12(8)13/h1-3H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZRDLIPCFTNIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=C2C(=CC=C3)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80458328
Record name 2,3,6,7-TETRAHYDROAZEPINO[3,2,1-HI]INDOLE-1,4-DIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73356-94-2
Record name 2,3,6,7-TETRAHYDROAZEPINO[3,2,1-HI]INDOLE-1,4-DIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-Azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione typically involves multi-step organic reactions. The synthetic routes often include cyclization reactions, where specific precursors are subjected to controlled conditions to form the tricyclic core. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific solvents to facilitate the process .

Chemical Reactions Analysis

1-Azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione undergoes various chemical reactions, including:

Scientific Research Applications

1-Azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 1-Azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired outcomes in biological systems. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ovoideal D (8β-hydroxycleistanth-9(11),13,15-triene-3,12-dione)

  • Structure : A diterpene with a cleistanthane skeleton, featuring a triene system (positions 9(11),13,15) and two dione groups (3,12).
  • Molecular Weight : Calculated as 344.4 g/mol (C₂₀H₂₄O₄).
  • Activity : Demonstrates moderate cytotoxicity against Hela, HepG2, and K562 cancer cell lines (IC₅₀: 20–50 μM) .
  • Comparison : Unlike the target compound, Ovoideal D lacks a nitrogen atom in its tricyclic system but shares the triene-dione framework. The absence of aza-substitution may reduce polarity and alter bioavailability.

(Z,Z)-5-(Trideca-4,7-dienyl)resorcinol

  • Structure: A resorcinol derivative with a linear tridecadienyl chain.
  • Activity : Exhibits antibacterial synergy with β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA), reducing MIC values by 4–8-fold .

(E)-3-(1-Azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-2-cyano-N-[2-[(2,2,2-trifluoroacetyl)amino]oxyethyl]prop-2-enamide

  • PubChem CID : 156684977.
  • Structure: Shares the 1-azatricyclo core but differs in ring sizes (7.3.1 vs. 6.4.1) and substituents (cyano, trifluoroacetyl groups).
  • Comparison : The larger ring system (7.3.1) may enhance conformational flexibility, while electron-withdrawing substituents could influence reactivity or target binding .

Functional Group-Driven Comparisons

Doxorubicin (DOX)

  • Structure : An anthracycline antibiotic with a tetracyclic aglycone and a sugar moiety.
  • Molecular Weight : 543.5 g/mol.
  • Activity : Inhibits topoisomerase II, with IC₅₀ values in the nM range for leukemia cells.
  • Comparison: Both DOX and the target compound feature dione groups, but DOX’s planar aromatic system enables DNA intercalation—a mechanism unlikely for the non-planar tricyclic target compound .

Data Tables

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name Core Structure Molecular Weight (g/mol) Key Functional Groups Biological Activity Source
1-Azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione Tricyclic (6.4.1) with aza ~287.3* Triene, diones Not reported N/A
Ovoideal D Cleistanthane diterpene 344.4 Triene, diones Cytotoxic (IC₅₀: 20–50 μM)
(Z,Z)-5-(Trideca-4,7-dienyl)resorcinol Linear aliphatic chain 332.5 Resorcinol, diene Antibacterial synergy
(E)-3-(1-Azatricyclo[7.3.1.05,13]trideca-...enamide Tricyclic (7.3.1) with aza 467.5 Cyano, trifluoroacetyl Not reported
Doxorubicin Tetracyclic aglycone 543.5 Hydroxyquinone, sugar Topoisomerase II inhibition

*Calculated based on molecular formula C₁₃H₁₃NO₂.

Research Implications and Gaps

  • Activity Predictions : The triene-dione system could confer redox activity or Michael acceptor properties, analogous to cytotoxic natural products .
  • Limitations : Direct pharmacological data for the target compound are absent; further in vitro studies are needed to validate hypothesized activities.

Biological Activity

1-Azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione is a heterocyclic compound characterized by its complex multi-ring structure and diverse reactivity. Its molecular formula is C12H11NO2C_{12}H_{11}NO_2 with a molecular weight of approximately 201.22 g/mol. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.

PropertyValue
CAS Number 73356-94-2
Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
IUPAC Name This compound
InChI Key HUZRDLIPCFTNIF-UHFFFAOYSA-N

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains and fungi:

  • Mechanism of Action : The antimicrobial effects are attributed to the compound's ability to disrupt cell membranes and inhibit essential enzymes within microbial cells.
  • Case Study : In a study evaluating its efficacy against Staphylococcus aureus, the compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent activity compared to standard antibiotics.

Anticancer Activity

The compound also shows promise as an anticancer agent:

  • Research Findings : In vitro studies have indicated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells by activating caspase pathways.
  • Mechanism of Action : The anticancer effects are believed to be mediated through the inhibition of specific signaling pathways involved in cell proliferation and survival.

Other Biological Activities

In addition to antimicrobial and anticancer properties, preliminary studies suggest that this compound may possess anti-inflammatory properties:

  • Inflammatory Response : It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other known compounds:

Compound NameBiological ActivityStructural Features
Tetracycline AntibioticMulti-ring structure
Quinoline AntimalarialHeterocyclic
Isoquinoline AnticancerSimilar ring structure

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing 1-azatricyclo[6.4.1.0⁴,¹³]trideca-4(13),5,7-triene-9,12-dione, and how can experimental parameters be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as Diels-Alder cycloaddition or retro-Asinger/Asinger cascade reactions, as seen in structurally analogous tricyclic systems . Key parameters include solvent choice (anhydrous conditions), temperature control (e.g., reflux in THF), and stoichiometric ratios of precursors like maleimide derivatives. Optimization can leverage factorial design (e.g., 2^k designs) to minimize experiments while maximizing yield, with statistical analysis of variables like reaction time and catalyst loading .

Q. Which spectroscopic techniques are critical for structural validation of this compound, and how should data discrepancies be resolved?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, DEPT-135) and X-ray crystallography are primary tools. For example, InChI and SMILES data (e.g., InChI=1S/C11H11NO/c13-10-5-4-8-2-1-3-9-6-7-12(10)11(8)9/h1-3H,4-7H2 ) should align with experimental spectra. Discrepancies in resonance splitting (e.g., diastereotopic protons) require computational validation via density functional theory (DFT) or comparison to analogous tricyclic systems .

Q. What are the recommended protocols for assessing this compound’s biological activity, particularly against Gram-positive bacteria?

  • Methodological Answer : Follow standardized MIC (Minimum Inhibitory Concentration) assays using ATCC strains (e.g., Staphylococcus aureus ATCC 29213). Include positive controls (e.g., AZT for antiviral activity ) and validate results via triplicate testing. Adjust solvent systems (e.g., DMSO concentration ≤1%) to avoid cytotoxicity artifacts .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or binding affinity of this compound?

  • Methodological Answer : Use Gaussian or COMSOL Multiphysics for DFT calculations to map electron density in the tricyclic core and ketone moieties. For docking (e.g., against viral proteases), prepare the ligand with Open Babel (optimize protonation states at pH 7.4) and use AutoDock Vina with flexible side-chain residues . Cross-validate with experimental IC₅₀ values from cell-based assays (e.g., BVDV or HIV-1 ).

Q. What strategies address contradictory data in reaction kinetics or biological activity across studies?

  • Methodological Answer : Conduct sensitivity analysis to identify outlier variables (e.g., trace moisture in anhydrous reactions ). For biological contradictions, validate assay conditions (e.g., cell line viability, viral titer consistency) and apply multivariate regression to isolate confounding factors (e.g., solvent polarity effects on membrane permeability ).

Q. What advanced separation techniques (e.g., chiral chromatography) are suitable for isolating enantiomers or regioisomers?

  • Methodological Answer : Employ chiral stationary phases (e.g., Chiralpak IA or IB) with hexane/isopropanol gradients. For regioisomers, optimize HPLC conditions using QSRR (Quantitative Structure-Retention Relationship) models based on logP and dipole moments . Validate purity via HRMS and 2D-NMR (NOESY for spatial proximity) .

Methodological Resources

  • Synthesis & Optimization : Retro-Asinger reaction protocols , factorial design frameworks .
  • Computational Tools : COMSOL Multiphysics for reaction simulation , AutoDock Vina for docking .
  • Data Validation : Cross-referencing spectral libraries (e.g., ChemBase ), replication of ATCC-based bioassays .

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